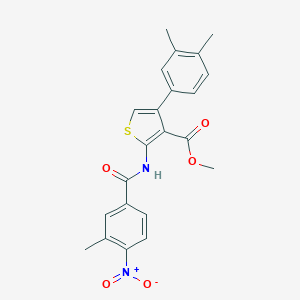![molecular formula C11H14N2O4S B454650 5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B454650.png)
5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid is an organic compound with the molecular formula C₁₁H₁₄N₂O₄S. It is a derivative of thienylcarbonyl hydrazine and is known for its unique chemical structure that includes a thienyl ring, a hydrazine moiety, and a pentanoic acid group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid typically involves the reaction of 3-methyl-2-thiophenecarboxylic acid hydrazide with glutaric anhydride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine moiety allows for nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thienyl ring may also interact with biological membranes, affecting their integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-thiophenecarboxylic acid hydrazide: A precursor in the synthesis of 5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid.
Glutaric anhydride: Another precursor used in the synthesis process.
Uniqueness
This compound is unique due to its combination of a thienyl ring, hydrazine moiety, and pentanoic acid group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Propiedades
Fórmula molecular |
C11H14N2O4S |
|---|---|
Peso molecular |
270.31g/mol |
Nombre IUPAC |
5-[2-(3-methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O4S/c1-7-5-6-18-10(7)11(17)13-12-8(14)3-2-4-9(15)16/h5-6H,2-4H2,1H3,(H,12,14)(H,13,17)(H,15,16) |
Clave InChI |
QEKWQNKMDQYGKL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NNC(=O)CCCC(=O)O |
SMILES canónico |
CC1=C(SC=C1)C(=O)NNC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone](/img/structure/B454571.png)


![Isopropyl 4-(4-sec-butylphenyl)-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate](/img/structure/B454578.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B454579.png)
![2-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B454581.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B454584.png)
![5-chloro-2-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B454585.png)
![4-chloro-2-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B454586.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B454589.png)
![Methyl 4-(4-ethylphenyl)-2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B454590.png)
